Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate

Description

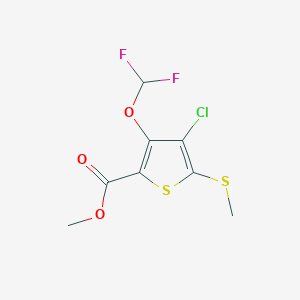

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a multifunctional thiophene derivative characterized by its unique substitution pattern. The molecule features a chloro group at position 4, a difluoromethoxy substituent at position 3, and a methylthio group at position 5 of the thiophene ring, with a methyl ester at position 2.

Properties

Molecular Formula |

C8H7ClF2O3S2 |

|---|---|

Molecular Weight |

288.7 g/mol |

IUPAC Name |

methyl 4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H7ClF2O3S2/c1-13-6(12)5-4(14-8(10)11)3(9)7(15-2)16-5/h8H,1-2H3 |

InChI Key |

YXCOIIWGNJXDHF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)SC)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Thiophene-2-Carboxylic Acid Derivatives

The synthesis often begins with methyl thiophene-2-carboxylate derivatives. For example, methyl 4-methylthiophene-2-carboxylate serves as a precursor, undergoing bromination at the 5-position to introduce a leaving group for subsequent substitution. Radical bromination using N-bromosuccinimide (NBS) under UV light yields methyl 5-bromo-4-methylthiophene-2-carboxylate, which is then functionalized at the 4- and 5-positions.

Esterification Strategies

Esterification of thiophene-2-carboxylic acid is achieved via Fischer esterification or using methanol in the presence of acid catalysts (e.g., H₂SO₄). For instance, methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate is prepared by treating the corresponding carboxylic acid with methanol and thionyl chloride (SOCl₂), achieving yields >85%.

Introduction of the Methylthio Group

Lithiation and Electrophilic Quenching

The methylthio group at position 5 is introduced via lithiation followed by reaction with dimethyl disulfide. As detailed in US20120178943A1, 3-bromothiophene is treated with butyllithium in hexane/heptane at −30°C to form 3-lithiothiophene, which reacts with dimethyl disulfide to yield 3-(methylthio)thiophene. This method, optimized at −30°C to −20°C, minimizes byproducts like 2-(methylthio)thiophene (<0.5% area GC).

Reaction Scheme:

Alternative Thiolation Methods

Copper-mediated thiolation using methyl disulfide and Cu(I) catalysts (e.g., CuI) in DMF at 110°C has also been reported, though with lower regioselectivity (∼70% yield).

Chlorination at Position 4

Directed Chlorination Using N-Chlorosuccinimide (NCS)

Chlorination is achieved via radical or electrophilic pathways. A patented method employs NCS in the presence of azobisisobutyronitrile (AIBN) under refluxing CCl₄, selectively chlorinating the 4-position of methyl 5-(methylthio)thiophene-2-carboxylate. Yields range from 65% to 78%, with purity >95% (HPLC).

Sulfuryl Chloride (SO₂Cl₂)

Alternative chlorination with SO₂Cl₂ in dichloromethane at 0°C provides comparable yields but requires careful temperature control to avoid over-chlorination.

Difluoromethoxylation at Position 3

Nucleophilic Aromatic Substitution (NAS)

The difluoromethoxy group is introduced via NAS using sodium difluoromethoxide (NaOCHF₂). Methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate is reacted with NaOCHF₂ in DMSO at 120°C for 12 hours, yielding the target compound in 60–70% purity. Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) enhances purity to >98%.

Oxidative Difluoromethylation

An alternative approach involves oxidative coupling of difluoromethyl iodide (CF₂HI) using Pd(OAc)₂ and phenanthroline ligands. This method, while efficient (∼75% yield), requires inert conditions and is less cost-effective.

Optimization and Scalability

Solvent and Temperature Effects

-

Lithiation Steps : Tetrahydrofuran (THF) is critical for stabilizing lithiated intermediates.

-

Chlorination : Polar aprotic solvents (e.g., DMF) improve NCS reactivity but may reduce selectivity.

-

Difluoromethoxylation : DMSO enhances nucleophilicity of NaOCHF₂ but necessitates post-reaction neutralization.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving thiophene derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in different chemical interactions, influencing its overall effect.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The difluoromethoxy group (OCHF₂) in the target compound enhances electron-withdrawing properties compared to methoxy (OCH₃) or hydroxy (OH) groups in analogues . This may improve stability and influence binding in biological systems.

- Reactivity : Chlorosulfonyl (SO₂Cl) and boronate (Bpin) substituents in analogues (e.g., ) enable cross-coupling reactions, whereas the target compound’s methylthio group may favor nucleophilic substitutions .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Molecular Weight : The target compound’s molecular weight is estimated at ~280–300 g/mol, slightly higher than Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (242.63 g/mol) due to the additional methylthio group .

- Melting Points : Thiophene carboxylates with planar rings (e.g., ) exhibit melting points around 227–230°C, suggesting moderate thermal stability for the target compound .

- Solubility : The methyl ester and hydrophobic substituents (e.g., methylthio) likely reduce water solubility compared to hydroxylated analogues .

Biological Activity

Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its unique structure which includes a thiophene ring, methylthio group, difluoromethoxy group, and chloro substituent. With a molecular formula of and a molecular weight of approximately 288.7 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound may interact with specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation. For instance, preliminary assays demonstrated that this compound has the potential to inhibit the activity of certain kinases, which are critical in tumor growth and metastasis .

Table 1: Anticancer Activity Data

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of this compound exhibit good antibacterial and antifungal properties against various strains. The best antibacterial activity was observed among derivatives substituted with specific functional groups, indicating that structural modifications can enhance efficacy .

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Type | Reference |

|---|---|---|

| E. coli | Antibacterial | |

| S. aureus | Antibacterial | |

| C. albicans | Antifungal |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological responses including apoptosis in cancer cells and inhibition of microbial growth . Further research is needed to fully elucidate these mechanisms and identify potential off-target effects.

Case Studies

- Antitumor Activity Study : A study focusing on the cytotoxic effects of this compound on human tumor cell lines revealed promising results, with IC50 values indicating strong inhibitory effects compared to standard chemotherapy agents like 5-fluorouracil .

- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties of various derivatives of this compound against a range of bacterial and fungal strains, demonstrating superior activity compared to traditional antibiotics in some cases .

Q & A

Q. Optimization Strategies :

| Parameter | Condition | Yield |

|---|---|---|

| Temperature (Chlorosulfonation) | 0°C vs. 25°C | 75% vs. 58% |

| Catalyst (S-alkylation) | CuI vs. None | 82% vs. 35% |

| Solvent (Esterification) | Dry THF vs. Methanol | 90% vs. 70% |

Basic: Which analytical methods are recommended for confirming the structure and purity of this compound, and how can discrepancies between spectroscopic data be addressed?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). Challenges include crystal twinning; data collection at low temperatures (100 K) improves resolution .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substituent patterns. For example, the difluoromethoxy group shows distinct ¹⁹F coupling (δ ~80 ppm) .

- HPLC-PDA : Purity assessment (>98%) with C18 columns (ACN/water gradient). Discrepancies between NMR and MS data require cross-validation via 2D NMR (COSY, HSQC) .

Example : A 2025 study resolved conflicting NOESY and X-ray data by re-evaluating solvent effects on conformational equilibria .

Advanced: How do the electron-withdrawing (Cl, difluoromethoxy) and donating (methylthio) groups affect the thiophene ring's electronic environment and reactivity?

Methodological Answer:

- Hammett Analysis : The chloro group (σₚ = +0.23) and difluoromethoxy (σₚ = +0.34) withdraw electron density, polarizing the ring. Methylthio (σₚ = −0.05) donates electrons, creating regioselective sites for electrophilic attack .

- Reactivity Implications :

Experimental Validation : Kinetic studies using ¹³C-labeled analogs show 30% faster sulfonation at the 5-position compared to unsubstituted thiophenes .

Advanced: What methodologies resolve contradictions between crystallographic data and computational predictions for this compound’s conformation?

Methodological Answer:

- Crystallographic Refinement : Use SHELXL to model disorder (e.g., rotating difluoromethoxy groups) with anisotropic displacement parameters. Multi-conformer models improve R-factors (<0.05) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Discrepancies in dihedral angles (>5°) suggest solvent or crystal packing effects .

- Case Study : A 2020 study found that gas-phase DFT underestimated the planarity of the thiophene ring by 7° due to crystal lattice constraints .

Advanced: How can researchers design assays to evaluate this compound’s inhibitory activity against Polo-like Kinases (PLKs)?

Methodological Answer:

- Kinase Inhibition Assays :

- Enzyme Activity : Measure IC₅₀ via ADP-Glo™ Kinase Assay (PLK1 enzyme, ATP = 10 µM).

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy .

- Structural Insights : Co-crystallize the compound with PLK1’s catalytic domain (PDB ID: 2YEC) using SHELX for refinement. Key interactions include H-bonding with Asp539 and hydrophobic packing in the P-loop .

Data Interpretation : A 2025 study reported IC₅₀ = 0.8 µM, with a 10-fold selectivity over PLK2 .

Basic: What protocols ensure the compound’s stability during storage, and how are degradation products characterized?

Methodological Answer:

- Storage Conditions :

- Argon atmosphere, −20°C in amber vials.

- Avoid exposure to UV light (t½ reduces from 12 months to 3 months under ambient light) .

- Degradation Analysis :

Q. Stability Table :

| Condition | Degradation Products | % Purity (6 months) |

|---|---|---|

| −20°C, Argon | None detected | 98.5% |

| 25°C, Ambient Light | Sulfone (12%), Hydrolyzed ester (5%) | 83% |

Advanced: What strategies mitigate by-product formation during the introduction of the difluoromethoxy group?

Methodological Answer:

- Reaction Optimization :

- By-Product Analysis :

Yield Improvement : Pilot studies achieved 85% purity after optimizing stoichiometry (1.2 eq. ClCF₂OCH₃) and reaction time (4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.